N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide
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Overview
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfonamide group. This compound is part of a broader class of triazole derivatives, which are known for their stability and diverse biological activities. Triazoles are nitrogen-containing heterocyclic compounds that have found extensive applications in medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Triazole compounds, which are a key structural component of this compound, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonding and bipolar interactions, which allows them to interact with biomolecular targets . This interaction can lead to changes in the function of the target, resulting in the observed biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Triazole compounds are known for their stability to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
The stability of triazole compounds to various conditions suggests that they may be relatively resilient to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, with solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. Improvements include the use of inexpensive catalysts like copper(II) oxide (Cu2O) and the reduction of solvent and reagent quantities. The product is often isolated by crystallization from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted in inert atmospheres to prevent oxidation of the reducing agents.
Substitution: Often requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An anticonvulsant with a triazole core.
Uniqueness
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyridine-3-sulfonamide is unique due to its specific combination of a triazole ring, a pyridine ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10(2)12(9-17-14-6-7-15-17)16-20(18,19)11-4-3-5-13-8-11/h3-8,10,12,16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYLMYCEDDQRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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